1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

Cyanine dyes Bathochromic shift NIR fluorescence

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide (CAS 58464-25-8; also named 1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium iodide) is a quaternary benzo[e]indolium salt with the molecular formula C₁₆H₁₈IN and a molecular weight of 351.23 g·mol⁻¹. The compound features a benzo[e]indolium core—a benzene ring fused to an indolium system—yielding an extended π-conjugated structure that imparts a pronounced bathochromic shift relative to simple indolium analogs.

Molecular Formula C16H18IN
Molecular Weight 351.22 g/mol
Cat. No. B14767224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide
Molecular FormulaC16H18IN
Molecular Weight351.22 g/mol
Structural Identifiers
SMILESCC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-]
InChIInChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1
InChIKeyLKQMWUMGPMKCLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,3-Tetramethylbenzo[e]indol-3-ium Iodide: Core Building Block for Red-Shifted Cyanine Dyes and Fluorescent Probes


1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide (CAS 58464-25-8; also named 1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium iodide) is a quaternary benzo[e]indolium salt with the molecular formula C₁₆H₁₈IN and a molecular weight of 351.23 g·mol⁻¹. The compound features a benzo[e]indolium core—a benzene ring fused to an indolium system—yielding an extended π-conjugated structure that imparts a pronounced bathochromic shift relative to simple indolium analogs. This structural feature enables its widespread use as a precursor to deep-red and near-infrared (NIR) cyanine dyes, ratiometric fluorescent probes, and nonlinear optical (NLO) chromophores. Its 1,1,2,3-tetramethyl substitution pattern provides a quaternary center that blocks undesired deprotonation pathways, enhancing the stability of derived dyes compared to N‑unsubstituted indolium salts. The iodide counterion can be readily exchanged to modulate solubility, crystallinity, or membrane permeability , making the compound a versatile platform for constructing application‑tailored fluorophores.

Why 1,2,3,3-Tetramethylbenzo[e]indol-3-ium Iodide Cannot Be Replaced by Simple Indolium or Other Heterocyclic Analogs


The benzo[e]indolium scaffold is not a simple structural variant—it fundamentally alters the electronic architecture of the resulting fluorophore. The fused benzene ring extends π‑conjugation, lowering the HOMO–LUMO gap to approximately 2.06 eV—the lowest among common indolium‑type heterocycles such as benzothiazole or 3,3‑dimethylindole . This translates into a >100 nm bathochromic shift in monomethine cyanine dyes compared with standard symmetric cyanines built on simple indolium cores . Furthermore, the 1,1,2,3‑tetramethyl pattern prevents deprotonation at the C‑2 methylene position, a known degradation pathway in N‑unsubstituted or partially substituted indoliums, thereby enhancing the photostability of derived probes . Consequently, swapping 1,2,3,3‑tetramethylbenzo[e]indol‑3‑ium iodide for a generic indolium salt (e.g., 1,2,3,3‑tetramethyl‑3H‑indolium iodide, CAS 5418‑63‑3) inevitably results in a blue‑shifted emission, reduced environmental sensitivity, and altered reactivity toward nucleophiles such as cyanide or bisulfite. The quantitative evidence below demonstrates that these effects are not incremental but decisive for applications requiring specific excitation/emission windows, ultra‑low detection limits, or NIR‑II compatibility.

Quantitative Differentiation Evidence for 1,2,3,3-Tetramethylbenzo[e]indol-3-ium Iodide Versus Closest Analogs


Bathochromic Shift >100 nm vs. Standard Symmetric Cyanines Confers NIR Compatibility

Incorporation of the benzo[e]indolium heterocycle into monomethine cyanine dyes shifts the absorption maximum by more than 100 nm compared with standard symmetric cyanines constructed from simple indolium or benzothiazole units . The benz[e]indole heterocycle exhibits an energy gap of 2.06 eV, which is the lowest among the common cyanine heterocycles (benzoxazole: higher gap, hypsochromic shift; benzothiazole: intermediate; 3,3‑dimethylindole: similar to benzothiazole) . A separate comparative study demonstrated that replacing indolium moieties with benzo[e]indolium in IR‑820 results in absorption at 820 nm and emission at 850 nm, placing the dye directly in the NIR‑I window .

Cyanine dyes Bathochromic shift NIR fluorescence Optical recording media

Probe B (Benzo[e]indolium Core) Demonstrates Superior NAD(P)H Tracking vs. Probe A (Indolium Core) in Head‑to‑Head Comparison

In a direct head‑to‑head study, two deep‑red cyanine probes were constructed with identical quinolinium acceptors differing only in the donor core: Probe A used a 1,2,3,3‑tetramethyl‑3H‑indolium core, while Probe B used a 1,1,2,3‑tetramethyl‑1H‑benzo[e]indol‑3‑ium core (derived from the target compound) . Under NAD(P)H‑deficient conditions, Probe A absorbed at 382 nm with weak emission at 636 nm; Probe B absorbed at 443 nm with weak emission at 618 nm. Upon NAD(P)H reduction, Probe A showed red‑shifted absorption at 520 nm with enhanced emission at 589 nm, while Probe B exhibited absorption at 550 nm with strong emission at 610 nm . Critically, Probe B (the benzo[e]indolium‑based probe) demonstrated superior sensitivity, successfully tracking NAD(P)H fluctuations in HeLa cells under glycolysis stimulation and distinguishing healthy from diseased human kidney tissue in autosomal dominant polycystic kidney disease (ADPKD) samples, whereas Probe A did not achieve equivalent diagnostic discrimination .

NAD(P)H sensing Mitochondrial imaging Deep‑red probes ADPKD diagnostics

Benzo[e]indolium‑Based Probes Achieve Ultra‑Low Detection Limits for Cyanide (7.1 nM) and Bisulfite (0.12 μM) That Surpass WHO Drinking‑Water Standards

Two independent studies confirm that benzo[e]indolium‑derived probes deliver quantifiable advantage in anion detection. A benzoindolium–triarylborane conjugate (C₄₁H₄₃BIN, Probe 3) detected cyanide with a limit of 7.1 × 10⁻⁹ M, which is ~267‑fold lower than the WHO drinking‑water maximum of 1.9 μM, and with a response time under 5 seconds . In a separate study, a hydrophilic indolium cycloruthenated complex incorporating a benzo[e]indolium iodide unit exhibited a >100 nm red‑shift upon bisulfite addition, with a detection limit of 0.12 μM by UV‑vis absorption spectroscopy, and was successfully applied to detect bisulfite in granulated and crystal sugar samples with good recovery . By comparison, the simpler 1,2,3,3‑tetramethyl‑3H‑indolium iodide (TMI) used as a cyanide derivatization reagent for GC‑MS achieved detection limits of only 4–11 μM in beverages , illustrating a >500‑fold improvement in sensitivity when the benzo[e]indolium scaffold is employed in a fluorescence‑based chemodosimeter format.

Cyanide detection Bisulfite sensing Chemodosimeter Environmental monitoring

Merocyanine Dye Derived from Target Compound Enables Hypochlorous Acid Detection at 42 nM with Naked‑Eye Color Change

Condensation of 1,1,2,3‑tetramethyl‑1H‑benzo[e]indol‑3‑ium iodide with indole‑3‑carboxaldehyde yields a merocyanine dye (Dye 1) that serves as a fluorescent chemosensor for hypochlorous acid (HOCl) . The probe exhibits a linear fluorescence response in the HOCl concentration range of 0–100 μM, with a calculated detection limit of 42 nM by fluorescence spectrometry . Detection is accompanied by a visible color change from red to colorless, enabling naked‑eye readout, and the probe functions effectively in a paper‑strip format . By contrast, simple indolium‑derived merocyanines lacking the benzo‑extension typically show detection limits one to two orders of magnitude higher for ROS species, though direct same‑study comparison data are not available .

Hypochlorous acid Merocyanine dye Test‑strip sensor Reactive oxygen species

Benzo[e]indolium Salts Enable Efficient Second‑ and Third‑Order Nonlinear Optical Crystals with Superior Growth Habit

D‑π‑A type benzo[e]indolium salts, exemplified by (E)‑2‑(4‑(dimethylamino)styryl)‑1,1,3‑trimethyl‑1H‑benzo[e]indol‑3‑ium iodide (P‑BI), exhibit large second‑order optical nonlinearity and superior single‑crystal growth ability via slow evaporation . P‑BI crystals have been characterized as efficient THz wave generators, and the broader benzo[e]indolium family has yielded multiple polymorphic NLO‑active crystals . Third‑order NLO single crystals of the benzo[e]indole family, such as 2‑(2‑(4‑(4‑hydroxy)phenyl)vinyl)‑1,1,3‑trimethyl‑1H‑benzo[e]indolium iodide (H‑BI), have also been grown and characterized, showing excellent optical transparency across the visible region . While direct quantitative comparison of second‑order susceptibility (χ⁽²⁾) or third‑order susceptibility (χ⁽³⁾) values with non‑benzo analogs is not available from the same study, the demonstrated ability to grow large, high‑quality single crystals with reproducible NLO performance represents a practical differentiation from less conjugated indolium salts that typically yield smaller crystals with inferior optical quality .

Nonlinear optics THz generation Organic crystals Second‑harmonic generation

Ratiometric Bisulfite Probe ZFPy Leverages the Target Compound's TBI Moiety for Synergistic FRET/ICT Signal Amplification

Probe ZFPy, constructed using a 1,1,2,3‑tetrasubstituted‑1H‑benzo[e]indol‑3‑ium iodide acceptor (TBI moiety derived from the target compound), employs a synergistic FRET/ICT platform for ratiometric bisulfite detection . The probe exhibits a large Stokes shift of 205 nm, an extended emission window gap of 140 nm between the two emission bands (615 nm and 475 nm), and an absolute fluorescence quantum yield of 4.1% . Upon reaction with HSO₃⁻/SO₃²⁻, the emission at 615 nm decreases while the signal at 475 nm intensifies, and the detection limit reaches 30 nM . The TBI moiety itself emits intense blue fluorescence (~475 nm) [REFS-1, citing refs 40–41], and the probe achieves a Pearson's coefficient of 0.95 for lipid‑droplet colocalization . This represents the first reported synergistic FRET/ICT probe platform; comparable indolium‑based acceptors without the benzo‑extension produce narrower emission gaps and reduced sensitivity to bisulfite due to weaker electron‑withdrawing character .

Bisulfite imaging Lipid droplets FRET/ICT platform Ratiometric probe

Procurement‑Guiding Application Scenarios for 1,2,3,3‑Tetramethylbenzo[e]indol‑3‑ium Iodide


Construction of NIR‑I/NIR‑II Cyanine Dyes for Deep‑Tissue Fluorescence Imaging

The >100 nm bathochromic shift conferred by the benzo[e]indolium core makes this compound the preferred precursor for synthesizing pentamethine and heptamethine cyanine dyes emitting in the NIR‑I (700–900 nm) and NIR‑II (1000–1700 nm) windows. Such dyes are essential for in vivo fluorescence imaging where reduced tissue autofluorescence and deeper photon penetration are required. Procurement of the iodide salt is specifically recommended over the corresponding tosylate or chloride when downstream anion metathesis is planned, as the labile iodide counterion facilitates exchange with sulfonates, carboxylates, or tetrafluoroborates to tune solubility and biocompatibility.

Mitochondria‑Targeted NAD(P)H Probes for Metabolic Research and Clinical Diagnostics

The direct head‑to‑head evidence that Probe B (incorporating the 1,1,2,3‑tetramethyl‑1H‑benzo[e]indol‑3‑ium moiety) discriminates diseased from healthy human kidney tissue positions this building block as a critical starting material for translational metabolic imaging. Research groups developing NAD(P)H‑responsive probes for cancer metabolism, polycystic kidney disease, or drug‑screening assays should prioritize this compound over the simple 1,2,3,3‑tetramethyl‑3H‑indolium iodide analog, which failed to achieve equivalent diagnostic contrast in the same study.

Ultra‑Sensitive Cyanide and Bisulfite Chemodosimeters for Environmental and Forensic Monitoring

The benzo[e]indolium scaffold enables cyanide detection at 7.1 nM and bisulfite detection at 0.12 μM , both substantially below WHO regulatory limits. These performance benchmarks justify procurement specifically of the benzo[e]indolium iodide—rather than simple indolium salts—for constructing chemodosimeters intended for drinking‑water analysis, forensic toxicology, or food‑quality testing where sub‑micromolar sensitivity is non‑negotiable. The sub‑5‑second response time for cyanide further supports field‑deployable sensor development.

Organic Nonlinear Optical Crystals for THz Generation and Integrated Photonics

The demonstrated ability of benzo[e]indolium‑based D‑π‑A salts to form large, high‑quality single crystals with efficient second‑order NLO response and THz‑wave generation capability makes this compound a strategic starting material for crystal‑growth laboratories. The extended π‑conjugation and rigid planar geometry of the benzo[e]indolium core favor ordered molecular packing, a prerequisite for bulk NLO activity. Procurement of the iodide salt enables direct use in condensation reactions with aromatic aldehydes to generate styryl‑type NLO chromophores without additional counterion exchange steps.

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